molecular formula C11H14ClNO B12111247 2-chloro-N-(1-phenylpropan-2-yl)acetamide

2-chloro-N-(1-phenylpropan-2-yl)acetamide

Cat. No.: B12111247
M. Wt: 211.69 g/mol
InChI Key: BQURWSQFLNICED-UHFFFAOYSA-N
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Description

2-chloro-N-(1-phenylpropan-2-yl)acetamide is an organic compound with a molecular formula of C11H14ClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-chloro-N-(1-phenylpropan-2-yl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-phenylpropan-2-yl)acetamide typically involves the reaction of 2-chloroacetamide with 1-phenylpropan-2-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-phenylpropan-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides, which may have different chemical properties and applications.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines and other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out at elevated temperatures (60-80°C).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. These reactions are usually performed under acidic or neutral conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. These reactions are typically carried out under anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

    Substitution Reactions: Products include various substituted acetamides, depending on the nucleophile used.

    Oxidation Reactions: Products include oxides and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

2-chloro-N-(1-phenylpropan-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic processes in cells.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide: This compound is similar in structure but has a methyl group instead of a phenyl group.

    2-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)acetamide: This compound has a hydroxyl group instead of a chlorine atom.

Uniqueness

2-chloro-N-(1-phenylpropan-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-chloro-N-(1-phenylpropan-2-yl)acetamide

InChI

InChI=1S/C11H14ClNO/c1-9(13-11(14)8-12)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)

InChI Key

BQURWSQFLNICED-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)CCl

Origin of Product

United States

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